

A Comparative Guide to the Structural Landscape of Coronin Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	coronin protein	
Cat. No.:	B1176829	Get Quote

Coronin proteins are a highly conserved family of actin-binding proteins found across a vast range of eukaryotic organisms, from unicellular amoebas to humans.[1] They are crucial regulators of the actin cytoskeleton, playing pivotal roles in fundamental cellular processes such as cell motility, phagocytosis, and cytokinesis.[1][2] The structural architecture of coronins underpins their functional diversity. This guide provides a comparative structural analysis of coronin proteins from different species, supported by experimental data and methodologies, to aid researchers in understanding their complex roles and exploring their potential as therapeutic targets.

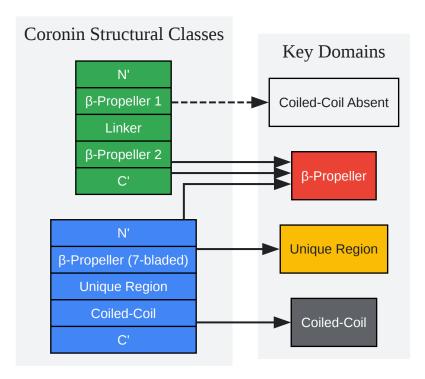
I. General Coronin Architecture: A Conserved Blueprint

Despite variations across species and paralogs, most **coronin protein**s share a characteristic domain organization. They are broadly classified into two major types: short (or conventional) coronins and long (or tandem) coronins.[3]

- Short Coronins (Type I and II): These proteins, the most common type, feature a canonical three-part structure. This includes a large N-terminal β-propeller domain, a central "unique" region that is highly variable in sequence and length, and a C-terminal coiled-coil domain responsible for self-oligomerization.[4][5]
- Long Coronins (Type III): These are distinguished by the presence of two tandem β-propeller domains. They lack the C-terminal coiled-coil motif found in short coronins.[4][6]



The defining structural feature for all coronins is the N-terminal region, which folds into a seven-bladed β-propeller structure.[4][7] This core domain is constructed from WD40 repeats—typically five canonical repeats and two atypical or "cryptic" ones, as revealed by the crystal structure of murine coronin-1A.[6][8] This propeller domain serves as a stable scaffold for protein-protein interactions, including the critical binding to F-actin.[2][4]



Domain architecture of coronin classes.

Click to download full resolution via product page

Caption: A diagram illustrating the domain organization of short (Type I/II) and long (Type III) coronin proteins.

II. Comparative Structural Data

The following table summarizes key structural parameters of **coronin protein**s from representative species, highlighting their diversity and conservation.



Species	Protein Name	Class/Typ e	Size (Amino Acids)	β- Propeller Domain(s)	C- Terminal Feature	Key Structural Notes
Homo sapiens	CORO1A (Coronin- 1A)	Type I	461	1 (7- bladed)	Coiled-coil (Trimer)	Crystal structure of murine homolog is a key reference. [5][8] Expressed in hematopoi etic cells. [6]
Mus musculus	Coronin-1A	Type I	461	1 (7- bladed)	Coiled-coil (Trimer)	First high- resolution crystal structure of a coronin β-propeller domain was solved for this protein.[1]
Dictyosteliu m discoideum	Coronin (CoroA)	Type I	~420	1 (7- bladed)	Coiled-coil (Dimer)	First coronin identified. [1] Null mutants show impaired cytokinesis



						and cell motility.[1]
Saccharom yces cerevisiae	Crn1	Type I	~650	1 (7- bladed)	Coiled-coil	Features a significantl y longer and distinct "unique" region compared to other species.[1]
Caenorhab ditis elegans	POD-1	Type III	~1500	2	None	A tandem coronin essential for establishin g cell polarity.[6]
Leishmania donovani	LdCoro	Type I	~520	1 (7- bladed)	Coiled-coil	Contains a leucine zipper motif.[9] The coiled-coil domain has a novel topology.
Xenopus laevis	Xcoronin (CRN2)	Type I	480	1 (7- bladed)	Coiled-coil	Shows 67% identity to human CORO1A. [9]



III. Detailed Structural Comparisons

A. The Conserved β-Propeller Core The seven-bladed β-propeller is the most conserved structural element across all coronin family members.[11][12] The crystal structure of murine coronin-1 revealed that this domain is stabilized by a C-terminal extension that packs tightly against its bottom face.[8] This intimate interaction is crucial for the structural integrity of the propeller.[7] While the overall fold is conserved, sequence analysis using methods like profile hidden Markov models (pHMM) has identified subfamily-specific conserved residues within the propeller loops, suggesting sites of functional divergence for interacting with different cellular partners.[11][12]

B. The Variable Unique and C-Terminal Regions The primary source of structural and functional diversity among coronins lies in the regions outside the β -propeller core.[1]

- The Unique Region: This linker between the propeller and the C-terminus varies dramatically
 in length and sequence.[1] For instance, the yeast coronin Crn1 possesses a very long
 unique region of 194 amino acids, whereas the Dictyostelium homolog's is only 22 amino
 acids long.[1] This region in yeast coronin has been shown to contain microtubule-binding
 domains, allowing it to bridge the actin and microtubule cytoskeletons.[1]
- The Coiled-Coil Domain: This C-terminal motif mediates the homo-oligomerization of Type I and II coronins.[7] The resulting oligomers (dimers or trimers) are critical for their function, particularly in crosslinking F-actin.[2] The oligomerization state can differ; for example, mammalian coronin-1A forms trimers, while Dictyostelium coronin forms dimers.[2][5] This domain is notably absent in Type III coronins like C. elegans POD-1, which are monomeric.
 [4]

IV. Experimental Protocols

The structural understanding of coronins has been built on a combination of bioinformatics, biochemical, and structural biology techniques.

A. Protocol: Phylogenetic Analysis of Coronin Sequences Phylogenetic analysis is used to understand the evolutionary relationships between **coronin protein**s from different species.[11] [13]

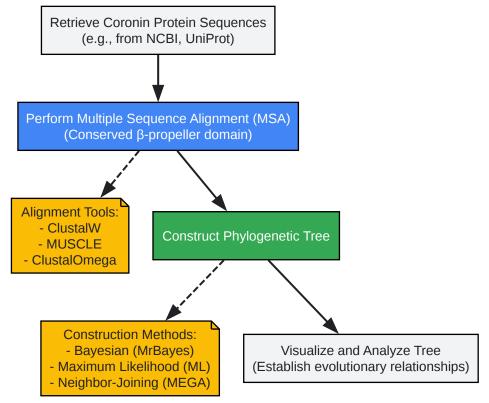






- Sequence Retrieval: Full-length coronin protein sequences are obtained from public databases like NCBI GenBank or UniProt.
- Multiple Sequence Alignment (MSA): The conserved β-propeller domain sequences (approx. 400-420 amino acids) are aligned using software like ClustalW, ClustalOmega, or MUSCLE.
 [11][14] This step is crucial for identifying homologous residues.
- Phylogenetic Tree Construction: The alignment is used to construct a phylogenetic tree.
 Common methods include:
 - Neighbor-Joining: A distance-matrix method available in software like MEGA.[11]
 - Bayesian Inference: A statistical method implemented in programs like MrBayes, which provides probabilities for tree topologies.[11][13]
 - Maximum Likelihood (ML): A method that finds the most likely tree given the sequence data and a model of evolution, available in tools like IQPNNI.[11]
- Tree Visualization and Interpretation: The resulting tree is visualized with software like iTOL or FigTree to infer evolutionary divergence and classify proteins into subfamilies.[13]





Experimental workflow for coronin phylogenetic analysis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Coronin Wikipedia [en.wikipedia.org]
- 2. Coronin [maciverlab.bms.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. A Brief History of the Coronin Family Madame Curie Bioscience Database NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Coronin Structure and Implications Madame Curie Bioscience Database NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Evolutionary and Functional Diversity of Coronin Proteins Madame Curie Bioscience Database NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structural insights into kinetoplastid coronin oligomerization domain and F-actin interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Phylogeny and Evolution of the Coronin Gene Family Madame Curie Bioscience Database NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular phylogeny and evolution of the coronin gene family PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RPubs Bioinformatics: Sequence and Phylogenetic Analysis [rpubs.com]
- To cite this document: BenchChem. [A Comparative Guide to the Structural Landscape of Coronin Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176829#comparative-structural-analysis-of-coronin-from-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com